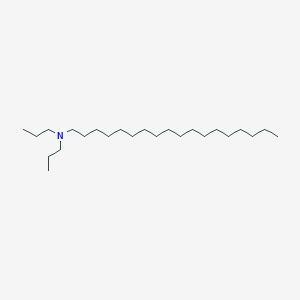

1-Octadecanamine, N,N-dipropyl-

Description

BenchChem offers high-quality 1-Octadecanamine, N,N-dipropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octadecanamine, N,N-dipropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dipropyloctadecan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-25(22-5-2)23-6-3/h4-24H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNNXAYKKKFNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCC)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559734 | |

| Record name | N,N-Dipropyloctadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94344-37-3 | |

| Record name | N,N-Dipropyloctadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for N,n Dipropyloctadecylamine

Strategic Approaches to N,N-Dipropyloctadecylamine Synthesis

The synthesis of N,N-Dipropyloctadecylamine can be achieved through several strategic pathways, primarily involving either the reaction of an 18-carbon aldehyde with dipropylamine (B117675) or the sequential alkylation of precursor amines.

Reductive Amination: This is a highly effective method for synthesizing tertiary amines. youtube.com The process would involve the reaction of octadecanal (B32862) (stearaldehyde) with dipropylamine. Initially, the aldehyde and secondary amine react to form an unstable enamine intermediate. This intermediate is then reduced in situ to the final tertiary amine product, N,N-Dipropyloctadecylamine. A variety of reducing agents can be used, with common choices being catalytic hydrogenation (H2 gas with a metal catalyst) or milder hydride reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. youtube.com This one-pot reaction is often preferred due to its high selectivity and efficiency, producing the desired tertiary amine as the major product.

N-Alkylation: This classical approach involves the nucleophilic substitution reaction between an amine and an alkyl halide. wikipedia.org There are two main variations for synthesizing N,N-Dipropyloctadecylamine:

Alkylation of Dipropylamine: Reacting dipropylamine with a long-chain alkyl halide, such as 1-bromooctadecane (B154017) or 1-chlorooctadecane. A base is typically required to neutralize the hydrogen halide formed during the reaction.

Alkylation of Octadecylamine (B50001): Reacting the primary amine, 1-octadecanamine, with two equivalents of a propylating agent like propyl bromide.

Catalytic Methods in N,N-Dipropyloctadecylamine Preparation

Catalysts are crucial for enabling efficient and selective synthesis of N,N-Dipropyloctadecylamine, particularly in reductive amination and greener alkylation processes.

For reductive amination , heterogeneous catalysts are widely employed, typically involving a transition metal on a solid support. Systems analogous to the synthesis of N,N-dimethyldodecylamine could be applied, which utilizes a Nickel/γ-Alumina (Ni/γ-Al2O3) catalyst for the hydrogenation of an amide precursor. researchgate.net For the direct reductive amination of an aldehyde with an amine, common catalysts include:

Palladium on Carbon (Pd/C): Effective for hydrogenation with H2 gas. Studies on similar reactions have shown that palladium catalysts supported on materials like γ-Al2O3 can achieve high conversion and yield. researchgate.net

Raney Nickel (Raney Ni): A cost-effective catalyst widely used in industrial hydrogenations.

Platinum-based catalysts (e.g., PtO2): Highly active catalysts for amine synthesis.

For N-alkylation , catalytic methods are being developed to overcome the limitations of traditional approaches. Industrially, alcohols are often preferred over alkyl halides as alkylating agents because they are cheaper and produce water as the only byproduct. wikipedia.org This requires a catalyst to activate the alcohol's hydroxyl group. For alkylation with halides, mixed oxide catalysts like Al2O3–OK have been shown to facilitate the reaction under mild conditions, such as at room temperature. researchgate.net

Table 1: Overview of Catalytic Systems for Tertiary Amine Synthesis

| Catalytic Method | Catalyst Example | Reactants | Advantages | Potential Issues |

|---|---|---|---|---|

| Reductive Amination | Pd/γ-Al2O3 + H2 | Aldehyde + Secondary Amine | High selectivity, good yield. researchgate.net | Requires handling of hydrogen gas, potential catalyst deactivation. |

| Reductive Amination | Raney Ni + H2 | Aldehyde + Secondary Amine | Cost-effective, industrially proven. | Safety concerns with pyrophoric nature of activated catalyst. |

| N-Alkylation | Al2O3–OK | Alkyl Halide + Secondary Amine | Mild reaction conditions (room temp), reusable catalyst. researchgate.net | Potential for over-alkylation, generation of halide waste. |

| N-Alkylation with Alcohols | Metal catalysts (e.g., Copper) | Alcohol + Secondary Amine | Green (water is the byproduct), uses inexpensive reagents. wikipedia.org | Requires higher temperatures, catalyst may be needed to activate the alcohol. |

Novel Synthetic Routes for N,N-Dipropyloctadecylamine Analogues

The development of novel synthetic routes allows for the creation of analogues of N,N-Dipropyloctadecylamine with diverse functionalities. These analogues might feature variations in the long alkyl chain, the N-alkyl groups, or the introduction of other chemical moieties.

One advanced strategy involves the direct functionalization of C–H bonds. For instance, catalytic methods have been developed to convert α-amino C–H bonds into α-C–alkynyl bonds, creating propargylamine (B41283) structures. nih.gov Applying such a concept could potentially introduce new functional groups adjacent to the nitrogen atom in N,N-Dipropyloctadecylamine or its precursors.

Another approach focuses on building diverse molecular libraries. By reacting various starting materials, a range of analogues can be produced. For example, a library of N,N-dimethylamino-containing monomers was synthesized for creating polymerizable lipids, demonstrating how different functional arms can be attached to a core amine structure. nih.gov Similar strategies could be employed by starting with different long-chain aldehydes or different secondary amines in the reductive amination process to generate a family of related tertiary amines. The synthesis of complex dipeptide building blocks also showcases methods for creating highly functionalized amine derivatives that can be used in further synthetic steps. nih.gov

Optimization of Reaction Conditions for N,N-Dipropyloctadecylamine Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of N,N-Dipropyloctadecylamine while minimizing side reactions and production costs. Key parameters include temperature, pressure, solvent, catalyst selection, and reactant stoichiometry.

Reactant Ratio: The molar ratio of the amine to the carbonyl compound or alkylating agent is crucial. In a study on a related synthesis, a 1:1 molar ratio of reactants was found to be optimal for achieving high yield. researchgate.net

Catalyst Selection and Preparation: The catalyst's activity can be highly dependent on its preparation method. For a Pd/γ-Al2O3 catalyst, it was found that the calcination temperature and the choice of reducing agent (e.g., NaBH4) significantly impacted the dispersion of palladium particles and, consequently, the catalyst's performance. researchgate.net

Solvent: The solvent can influence reactant solubility, reaction rates, and even side reactions. The use of binary solvent mixtures is being explored as a tool to fine-tune reaction environments and mitigate unwanted side-reactions. rsc.org

Temperature and Pressure: These parameters must be carefully controlled. While higher temperatures can increase reaction rates, they can also promote side reactions. In the catalytic amination of alcohols, reactions are often run at elevated temperatures (e.g., 150-250 °C) and pressures to achieve high conversion. google.comgoogle.com

Table 2: Hypothetical Optimization Parameters for N,N-Dipropyloctadecylamine Synthesis via Reductive Amination

| Parameter | Range/Condition | Effect on Yield and Purity | Rationale |

|---|---|---|---|

| Temperature | 80 - 150 °C | Increasing temperature generally increases reaction rate but may lead to byproduct formation above an optimal point. | Balances reaction kinetics with catalyst stability and reaction selectivity. |

| Hydrogen Pressure | 10 - 50 bar | Higher pressure increases hydrogen availability, driving the reduction step to completion and improving conversion. | Ensures sufficient reducing agent for the enamine intermediate. |

| Catalyst Loading | 1 - 5 mol% | Higher loading can increase conversion rate, but also cost. An optimal loading maximizes efficiency. | Based on optimizing turnover frequency and minimizing catalyst waste. rsc.org |

| Solvent | Toluene (B28343), Heptane, Ethanol | Choice affects solubility of the long alkyl chain and catalyst performance. Non-polar solvents may be preferred. | A study on a similar synthesis found toluene to be an effective solvent. researchgate.net |

Green Chemistry Principles in N,N-Dipropyloctadecylamine Synthesis

Applying green chemistry principles to the synthesis of N,N-Dipropyloctadecylamine aims to reduce environmental impact by minimizing waste, using safer reagents, and improving energy efficiency. nih.gov

Atom Economy: Reductive amination offers high atom economy, as most atoms from the reactants are incorporated into the final product. N-alkylation using alcohols is also highly atom-economical, producing only water as a byproduct. rsc.org This is superior to alkylation with halides, which generates salt byproducts.

Catalysis: The use of reusable, heterogeneous catalysts is a cornerstone of green chemistry. Catalysts like supported palladium or nickel allow for easier separation from the reaction mixture and can be recycled, reducing waste and cost. researchgate.netrsc.org

Safer Solvents and Reagents: A major goal is to replace hazardous reagents and solvents. Using long-chain alcohols (e.g., 1-octadecanol) instead of alkyl halides is a prime example of a greener substitution. wikipedia.org Furthermore, there is a significant effort to replace commonly used but hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives, such as binary mixtures of greener solvents. rsc.org Performing reactions under solvent-free conditions is another effective green approach. researchgate.net

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. The development of highly active catalysts that operate under milder conditions is key to achieving this goal. researchgate.net

Scale-Up Considerations for N,N-Dipropyloctadecylamine Production

Transitioning the synthesis of N,N-Dipropyloctadecylamine from a laboratory setting to industrial-scale production introduces several critical considerations.

Process Design: The choice between a batch process and a continuous flow process is fundamental. Continuous flow reactors can offer superior control over temperature and pressure, enhance safety for highly exothermic reactions, and improve consistency.

Catalyst Management: On a large scale, catalyst cost, lifespan, and reusability are paramount. The synthesis of N,N-dimethyldodecylamine demonstrated that a Ni/γ-Al2O3 catalyst could maintain high activity and stability, which is crucial for industrial viability. researchgate.net The ability to easily separate and regenerate the catalyst is a key economic driver.

Downstream Processing: Efficient and scalable methods for product purification are necessary. This typically involves separating the final product from the catalyst, unreacted starting materials, and any byproducts. Techniques like vacuum distillation are often employed for high-boiling point amines. google.com

Safety and Heat Management: Reductive amination reactions are often exothermic. A robust system for heat exchange is required to prevent thermal runaways, especially in large reactors.

Raw Material Sourcing: The availability and cost of starting materials, such as octadecanal or 1-octadecanol and dipropylamine, are critical economic factors for large-scale production. Patents for similar amine syntheses often highlight the importance of high conversion rates and catalyst longevity to ensure an economically viable process. google.comgoogle.com

Compound Names

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Octadecanamine, N,N-dipropyl- (N,N-Dipropyloctadecylamine) |

| 1-Octadecanamine (Octadecylamine) |

| 1-Octadecanol |

| 1-bromooctadecane |

| 1-chlorooctadecane |

| Acryloyl chloride |

| Alumina (Aluminum oxide, Al2O3) |

| Dipropylamine |

| Ethanol |

| Heptane |

| Hydrogen |

| N,N-bis(3-dimethylaminopropyl)amine |

| N,N-dimethylformamide (DMF) |

| N,N-dimethyldodecylamine |

| N,N-dimethyldodecylamide |

| Nickel |

| Octadecanal (Stearaldehyde) |

| Palladium |

| Platinum |

| Propyl bromide |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Toluene |

Advanced Spectroscopic and Chromatographic Characterization of N,n Dipropyloctadecylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N-Dipropyloctadecylamine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For N,N-dipropyloctadecylamine, ¹H and ¹³C NMR would provide a complete map of the carbon and hydrogen framework.

In a ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the long octadecyl chain would appear as a large, complex multiplet in the upfield region (approximately 0.8-1.6 ppm). The terminal methyl group (CH₃) of the octadecyl chain would be a distinct triplet around 0.88 ppm. The protons of the two propyl groups attached to the nitrogen atom would show characteristic signals. The CH₂ group directly bonded to the nitrogen (N-CH₂-CH₂-CH₃) would be deshielded and appear as a triplet around 2.2-2.4 ppm. The adjacent methylene (B1212753) group (-CH₂-CH₂-CH₃) would be a sextet around 1.4-1.6 ppm, and the terminal methyl group (-CH₂-CH₃) would be a triplet around 0.9 ppm.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbons of the octadecyl chain and the N-propyl groups. The chemical shifts are predictable based on the known effects of alkyl chains and the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N-Dipropyloctadecylamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (Octadecyl) | 0.88 | Triplet |

| (CH₂)₁₅ (Octadecyl) | 1.25 | Multiplet |

| N-CH₂ (Octadecyl) | 2.2-2.4 | Triplet |

| N-CH₂ (Propyl) | 2.2-2.4 | Triplet |

| N-CH₂-CH₂ (Propyl) | 1.4-1.6 | Sextet |

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-Dipropyloctadecylamine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (N-CH₂) | ~55 |

| C2-C15 | ~22-32 |

| C16 | ~27 |

| C17 | ~22.7 |

| C18 (CH₃) | ~14.1 |

| C1' (N-CH₂) | ~53 |

| C2' (-CH₂-) | ~20 |

Mass Spectrometry (MS) Applications in N,N-Dipropyloctadecylamine Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. Current time information in Bangalore, IN.nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For N,N-dipropyloctadecylamine (C₂₄H₅₁N), the theoretical exact mass can be calculated. An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, would be able to confirm this mass with high precision (typically within 5 ppm), which is crucial for distinguishing it from other compounds with the same nominal mass. nih.gov

Table 3: Accurate Mass Data for N,N-Dipropyloctadecylamine

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₅₁N |

| Nominal Mass | 353 |

| Monoisotopic Mass | 353.40215 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to generate product ions. This process provides detailed structural information. nrel.gov For N,N-dipropyloctadecylamine, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns. The most common fragmentation pathway for tertiary amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would result in the loss of alkyl radicals from the N-substituents. Another characteristic fragmentation is the formation of iminium ions.

Table 4: Expected Key Fragment Ions in MS/MS of [M+H]⁺ of N,N-Dipropyloctadecylamine

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 324 | [M+H - C₂H₅]⁺ | Loss of ethyl radical from a propyl group |

| 282 | [M+H - C₅H₁₁]⁺ | Loss of pentyl radical |

| 114 | [CH₂=N⁺(C₃H₇)₂] | Iminium ion from cleavage of octadecyl chain |

Vibrational Spectroscopy (IR, Raman) for N,N-Dipropyloctadecylamine Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These techniques are excellent for identifying the functional groups present in a compound. nist.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of N,N-dipropyloctadecylamine would be dominated by absorptions from C-H and C-N bonds. Key expected absorptions include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the methylene and methyl groups in the long alkyl chains.

C-H bending: Bands around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

C-N stretching: A medium intensity band in the 1000-1250 cm⁻¹ region, which is characteristic of tertiary amines.

Raman spectroscopy is a complementary technique based on the inelastic scattering of light. While C-N bonds can be seen in Raman spectra, the most prominent features for N,N-dipropyloctadecylamine would be the strong C-H stretching and bending modes of the alkyl chains. The symmetric C-N stretching vibration may also be Raman active.

Table 5: Expected Vibrational Spectroscopy Bands for N,N-Dipropyloctadecylamine

| Wavenumber (cm⁻¹) | Vibration Type | Technique |

|---|---|---|

| 2850-3000 | C-H stretch (alkyl) | IR (strong), Raman (strong) |

| ~1465 | C-H bend (scissoring) | IR (medium) |

| ~1375 | C-H bend (methyl rock) | IR (medium) |

Chromatographic Techniques for N,N-Dipropyloctadecylamine Separation and Purity Assessment

Chromatographic methods are paramount for separating N,N-dipropyloctadecylamine from reaction mixtures or impurities and for assessing its purity.

Gas Chromatography (GC) Methodologies for N,N-Dipropyloctadecylamine

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its long alkyl chain, N,N-dipropyloctadecylamine has a relatively high boiling point but is amenable to GC analysis, often using a high-temperature column. The choice of stationary phase is critical; a non-polar or mid-polar column, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, DB-5), would be suitable for this non-polar analyte.

The retention time of the compound would depend on the specific GC conditions (column type, temperature program, carrier gas flow rate). Purity is assessed by the presence of a single major peak, with any other peaks indicating impurities. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the main peak as N,N-dipropyloctadecylamine and the tentative identification of any impurities based on their mass spectra.

Table 6: General Gas Chromatography Parameters for N,N-Dipropyloctadecylamine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~300 °C |

| Oven Program | Temperature ramp, e.g., 100 °C to 320 °C at 10-20 °C/min |

Column Selection and Optimization for Alkylamines

The choice of a GC column is paramount for achieving optimal separation. sigmaaldrich.com The selection process involves considering the stationary phase, column internal diameter (I.D.), film thickness, and column length. sigmaaldrich.comneutronco.com For N,N-Dipropyloctadecylamine, a non-polar compound, a "like dissolves like" principle applies, making non-polar stationary phases the most suitable choice. sigmaaldrich.comhelicon.ru

Stationary Phase: Non-polar stationary phases, such as 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane, are recommended for the analysis of non-polar compounds like long-chain alkylamines. researchgate.netfujifilm.com These phases separate compounds primarily based on their boiling points and van der Waals interactions. helicon.ru For more complex separations involving isomers, a poly(trifluoropropylmethylsiloxane) stationary phase can offer enhanced selectivity. researchgate.net

Column Dimensions:

Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18 mm, 0.25 mm) generally provides higher efficiency (narrower peaks) and better resolution. sigmaaldrich.comhelicon.ru However, this comes at the cost of lower sample capacity. sigmaaldrich.com For most applications, a 0.25 mm I.D. column offers a good compromise between efficiency and capacity. sigmaaldrich.comhelicon.ru

Film Thickness: For high-boiling-point analytes like N,N-Dipropyloctadecylamine, a thinner film (0.10 to 0.25 µm) is often preferred. neutronco.com

Column Length: Longer columns provide higher resolution but also lead to longer analysis times. fujifilm.com A 30-meter column is often a good starting point, providing a balance between resolution and speed. helicon.ru Optimization may involve adjusting the length to achieve the desired separation. chromatographyonline.comlibretexts.org

Optimization: Optimizing a GC separation involves adjusting the temperature program and carrier gas flow rate. chromatographyonline.com For high-boiling-point compounds, a temperature ramp is necessary to ensure elution within a reasonable time. The initial temperature, ramp rate, and final temperature must be carefully selected to achieve the best separation. Retention time locking (RTL) can be used to ensure consistent retention times across different columns and systems. nih.gov

Table 1: Recommended GC Column Characteristics for N,N-Dipropyloctadecylamine Analysis

| Parameter | Recommendation | Rationale |

| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane) | "Like dissolves like" principle for non-polar analytes. sigmaaldrich.comhelicon.ru |

| Internal Diameter (I.D.) | 0.25 mm | Good balance of efficiency and sample capacity. sigmaaldrich.comhelicon.ru |

| Film Thickness | 0.10 - 0.25 µm | Suitable for high-boiling-point compounds. neutronco.com |

| Column Length | 30 m | Provides a good balance of resolution and analysis time. helicon.ru |

High-Performance Liquid Chromatography (HPLC) for N,N-Dipropyloctadecylamine

HPLC is a versatile technique that is well-suited for the analysis of compounds that are not sufficiently volatile for GC, such as high molecular weight amines. nih.gov

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is ideal for the separation of non-polar compounds like N,N-Dipropyloctadecylamine. nih.govwikipedia.org In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. wikipedia.org

Stationary Phase: The most common stationary phases for RP-HPLC are silica-based particles chemically bonded with alkyl chains, such as C18 (octadecylsilane or ODS) or C8. wikipedia.org For a long-chain amine like N,N-Dipropyloctadecylamine, a C18 column would provide strong hydrophobic interactions, leading to good retention and separation.

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). wikipedia.org The separation is achieved by running a gradient, where the proportion of the organic solvent is increased over time. This decreases the polarity of the mobile phase, causing the elution of more hydrophobic compounds. youtube.com For N,N-Dipropyloctadecylamine, a gradient starting with a higher percentage of water and moving towards a higher percentage of acetonitrile or methanol would be appropriate. The addition of buffers to the mobile phase can control the ionization state of the amine and improve peak shape. wikipedia.org

Table 2: Typical RP-HPLC Parameters for N,N-Dipropyloctadecylamine

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interactions for retaining the non-polar analyte. wikipedia.org |

| Mobile Phase A | Water or aqueous buffer | Polar component of the mobile phase. wikipedia.org |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. wikipedia.org |

| Elution | Gradient | Varies the mobile phase composition to elute compounds with a wide range of polarities. youtube.com |

| Detection | UV (at low wavelength if no chromophore) or Mass Spectrometry (MS) | MS provides high sensitivity and structural information. nih.gov |

Normal-Phase HPLC Considerations

In normal-phase HPLC (NP-HPLC), the stationary phase is polar (e.g., silica (B1680970) or a bonded diol phase), and the mobile phase is non-polar. youtube.com This mode is typically used for the separation of polar compounds or isomers. researcher.life While less common for a non-polar compound like N,N-Dipropyloctadecylamine, NP-HPLC could be considered for specific applications, such as separating it from very polar impurities.

The mobile phase in NP-HPLC would consist of a non-polar solvent like hexane, often with a small amount of a more polar solvent (a modifier) like isopropanol (B130326) or ethyl acetate (B1210297) to control retention. researcher.lifenih.gov

Thin-Layer Chromatography (TLC) in N,N-Dipropyloctadecylamine Analysis

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of compounds. nih.gov It can be used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance.

For the analysis of the non-polar N,N-Dipropyloctadecylamine, a reversed-phase TLC plate (e.g., C18-modified silica) would be used with a polar mobile phase. Alternatively, a normal-phase silica gel plate could be used with a non-polar mobile phase system. The choice of the mobile phase is critical for achieving good separation, and a mixture of solvents is often used to fine-tune the retention factor (Rf) values. Visualization of the spots on the TLC plate may require the use of a staining agent, such as iodine vapor or a potassium permanganate (B83412) solution, as N,N-Dipropyloctadecylamine lacks a chromophore for UV detection.

Catalytic Applications of N,n Dipropyloctadecylamine and Its Derivatives

Heterogeneous Catalysis Involving N,N-Dipropyloctadecylamine Systems (e.g., Immobilization on Supports)

The transformation of homogeneous catalysts into heterogeneous systems by immobilizing them on solid supports is a pivotal strategy in green chemistry and industrial processes. This approach offers significant advantages, including simplified catalyst-product separation, potential for catalyst recycling, and often enhanced catalyst stability. In the context of N,N-dipropyloctadecylamine, a long-chain tertiary amine, immobilization onto solid supports can unlock its potential as a robust heterogeneous catalyst.

The general principle involves anchoring the N,N-dipropyloctadecylamine molecule onto a solid matrix. The long octadecyl chain can be advantageous for physical adsorption (physisorption) onto non-polar supports, while the tertiary amine group provides a site for chemical bonding (chemisorption) to functionalized supports. Common support materials include silica (B1680970), alumina, polymers, and carbon-based materials. The choice of support and the method of immobilization are critical as they can influence the catalyst's activity, selectivity, and longevity.

Research into the immobilization of long-chain trialkylamines and other tertiary amines for various catalytic applications provides a framework for understanding the potential of N,N-dipropyloctadecylamine systems. For instance, tertiary amines supported on solid matrices have been effectively used as base catalysts in a variety of organic transformations. The immobilization can be achieved through several methods:

Covalent Attachment: This involves forming a chemical bond between the amine (or a modified version of it) and the support. For example, a functionalized analogue of N,N-dipropyloctadecylamine could be grafted onto silica gel. This method generally leads to more stable catalysts with minimal leaching.

Ionic Bonding: Quaternization of the tertiary amine to form an ammonium (B1175870) salt, followed by ion exchange with a support containing suitable counter-ions, is another route.

Physical Adsorption: The catalyst can be physically adsorbed onto the surface of a support. While simpler, this method may suffer from catalyst leaching.

The catalytic performance of such heterogeneous systems is dependent on several factors, including the nature of the support, the loading of the active amine, and the reaction conditions. The table below illustrates hypothetical data for a reaction catalyzed by immobilized N,N-dipropyloctadecylamine, drawing parallels from studies on similar supported amine catalysts.

| Support Material | Catalyst Loading (mmol/g) | Reaction | Temperature (°C) | Conversion (%) | Selectivity (%) |

| Silica Gel (SiO₂) | 0.5 | Knoevenagel Condensation | 80 | 92 | >99 |

| Alumina (Al₂O₃) | 0.7 | Michael Addition | 60 | 85 | 95 |

| Polystyrene Resin | 1.0 | Transesterification | 100 | 95 | 98 |

| Activated Carbon | 0.4 | Aldol Condensation | 70 | 88 | 90 |

This table is illustrative and based on typical results for similar supported amine catalysts.

Mechanistic Insights into N,N-Dipropyloctadecylamine Catalysis

The catalytic activity of N,N-dipropyloctadecylamine, like other tertiary amines, is fundamentally linked to the non-bonding electron pair on the nitrogen atom, which imparts its basic and nucleophilic character. In many reactions, it functions as a base catalyst. The general mechanism involves the activation of a substrate by the amine.

A common mode of action is as a Brønsted-Lowry base, where it abstracts a proton from a reactant to generate a more reactive nucleophilic species. For example, in a condensation reaction involving an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups), the N,N-dipropyloctadecylamine can deprotonate the methylene group, forming a carbanion. This carbanion then acts as a potent nucleophile, attacking another reactant (e.g., an aldehyde or ketone) to form a new carbon-carbon bond. The catalyst is then regenerated by proton transfer.

The general steps for a base-catalyzed reaction can be summarized as follows:

Activation of Substrate: The tertiary amine (R₃N) abstracts a proton from the substrate (XH), generating a reactive anionic intermediate (X⁻) and a protonated amine (R₃NH⁺).

R₃N + XH ⇌ R₃NH⁺ + X⁻

Nucleophilic Attack: The generated anion (X⁻) attacks an electrophilic substrate (Y=Z), leading to the formation of the product intermediate.

X⁻ + Y=Z → X-Y-Z⁻

Product Formation and Catalyst Regeneration: The product intermediate is protonated by the protonated amine, yielding the final product and regenerating the tertiary amine catalyst.

X-Y-Z⁻ + R₃NH⁺ → X-Y-ZH + R₃N

The efficiency of N,N-dipropyloctadecylamine as a catalyst is influenced by several factors:

Basicity: The basicity of the amine, which is a measure of its ability to donate its electron pair, is a key determinant of its catalytic activity. The propyl groups on the nitrogen atom are electron-donating, which enhances the basicity of the amine compared to, for example, trimethylamine.

Steric Hindrance: The bulky octadecyl and propyl groups around the nitrogen atom can create significant steric hindrance. While this might in some cases hinder its ability to act as a nucleophile itself, it can also enhance selectivity by favoring certain reaction pathways or substrate orientations. In its role as a Brønsted base, the steric bulk is generally less of a limiting factor for proton abstraction.

In the context of heterogeneous catalysis, the immobilization support can also play a role in the reaction mechanism. The surface properties of the support can influence the local concentration of reactants and the orientation of the catalytic sites, potentially leading to enhanced reaction rates and selectivities compared to the homogeneous counterpart.

Self Assembly and Supramolecular Chemistry of N,n Dipropyloctadecylamine

Applications of N,N-Dipropyloctadecylamine Self-Assemblies in Advanced Materials

Controlled Release Systems

The ability of amphiphilic molecules to form vesicles and micelles in aqueous environments makes them excellent candidates for controlled release systems. These self-assembled structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target sites.

Tertiary amines, such as N,N-dipropyloctadecylamine, can exhibit pH-responsive behavior. At lower pH values, the amine group becomes protonated, leading to a change in the molecule's charge and, consequently, its self-assembly characteristics. This property can be harnessed to trigger the release of encapsulated cargo in specific physiological environments, such as tumor tissues, which are often more acidic than healthy tissues.

While direct studies on N,N-dipropyloctadecylamine-based drug delivery systems are not extensively documented, research on other tertiary amine-containing polymers and lipids provides a strong basis for their potential. For instance, polymeric vesicles with tertiary amine functional groups have been fabricated and have demonstrated the ability to respond to pH changes, suggesting their utility in triggered drug release. researchgate.net Liposome systems incorporating tertiary amine derivatives have also been developed for the sustained release of drugs, where electrostatic interactions play a key role in controlling the release rate. nih.gov

The encapsulation and release characteristics are influenced by the physicochemical properties of the amphiphile and the encapsulated drug. The long octadecyl chain of N,N-dipropyloctadecylamine would contribute to the stability of the vesicular or micellar structure, while the dipropyl headgroup would influence the packing of the molecules and the permeability of the resulting membrane.

Table 1: Potential Properties of N,N-Dipropyloctadecylamine-Based Vesicles for Controlled Release

| Property | Expected Characteristic | Rationale |

| Encapsulation | High for hydrophobic drugs | The hydrophobic core of micelles or the lipid bilayer of vesicles provides a suitable environment for nonpolar molecules. |

| pH-Responsiveness | Release triggered by acidic pH | Protonation of the tertiary amine headgroup can induce structural changes in the self-assembled system, leading to cargo release. researchgate.netnih.gov |

| Stability | High | The long C18 alkyl chain enhances the stability of the self-assembled structures. |

Templates for Nanomaterial Synthesis

The self-assembled structures of amphiphilic molecules can serve as templates or "soft" templates for the synthesis of nanomaterials with controlled size, shape, and morphology. researchgate.net The organized assemblies of molecules, such as micelles, vesicles, or liquid crystals, can act as nanoreactors, confining the growth of inorganic nanoparticles.

Long-chain alkylamines have been widely used as capping agents and structure-directing agents in the synthesis of various nanoparticles. nih.govijrps.com For example, alkylamines have been shown to control the crystal phase of nickel nanoparticles and enhance the formation of gold nanoparticles. ijrps.com The amine group can coordinate with metal precursors, while the long alkyl chain provides steric stabilization, preventing the aggregation of the newly formed nanoparticles.

In the context of N,N-dipropyloctadecylamine, its tertiary amine headgroup could interact with metal ions, while the hydrophobic tails would create a defined environment for the nucleation and growth of nanoparticles. The specific geometry of the self-assembled structures (e.g., spherical micelles, cylindrical micelles, or bilayers) would dictate the final morphology of the synthesized nanomaterials. The use of dialkylamines as capping agents has been reported in the solvothermal synthesis of magnetite nanoparticles. unica.it

Table 2: Potential Role of N,N-Dipropyloctadecylamine in Nanomaterial Synthesis

| Nanomaterial Type | Potential Role of N,N-Dipropyloctadecylamine | Expected Outcome |

| Metal Nanoparticles (e.g., Au, Ag) | Capping and stabilizing agent | Control over particle size and prevention of aggregation. ijrps.com |

| Metal Oxide Nanoparticles (e.g., Fe3O4, TiO2) | Structure-directing agent in solvothermal synthesis | Formation of spherical nanoparticles with controlled size. unica.it |

| Quantum Dots | Surface ligand | Passivation of surface defects and enhancement of photoluminescence. |

Surface Modification and Coatings

The modification of surfaces to impart specific properties, such as hydrophobicity, biocompatibility, or reactivity, is crucial in a wide range of applications. Amphiphilic molecules like N,N-dipropyloctadecylamine can be used to form thin films and coatings on various substrates.

The Langmuir-Blodgett (LB) technique allows for the creation of highly ordered monomolecular and multimolecular films on solid supports. wikipedia.orgbiolinscientific.com Amphiphilic molecules are first spread on a liquid subphase (typically water) to form a Langmuir film, which is then transferred layer by layer onto a substrate. biolinscientific.comnanoscience.com The long hydrophobic octadecyl chain of N,N-dipropyloctadecylamine would drive the formation of a stable monolayer at the air-water interface, with the polar amine headgroup interacting with the water. The dipropyl groups would influence the packing density and ordering of the molecules within the film.

Such coatings can be used to create hydrophobic surfaces, which are desirable for applications such as anti-fouling, anti-icing, and self-cleaning materials. The introduction of a hydrophobic alkyl chain layer can significantly alter the wetting properties of a surface. Patents have described the use of hydrophobically modified polyfunctional amines for creating crosslinked coatings with improved hydrophobic properties. google.com

Furthermore, the tertiary amine groups on the surface could serve as anchor points for the further functionalization of the surface, allowing for the attachment of other molecules, such as polymers or biomolecules, to create multifunctional coatings. nih.govnih.gov

Table 3: Potential Applications of N,N-Dipropyloctadecylamine in Surface Coatings

| Application | Coating Property | Mechanism |

| Hydrophobic Surfaces | Low surface energy | The long, nonpolar octadecyl chains orient away from the substrate, creating a water-repellent surface. nih.gov |

| Anti-Fouling Coatings | Reduced protein and cell adhesion | Hydrophobic surfaces can reduce the adhesion of marine organisms and biomolecules. |

| Functionalizable Surfaces | Reactive handles | The tertiary amine groups can be used for subsequent chemical reactions to attach other functional molecules. nih.gov |

Environmental Occurrence, Fate, and Transformation of N,n Dipropyloctadecylamine

Detection and Quantification in Environmental Compartments

The accurate detection and quantification of long-chain aliphatic amines like N,N-dipropyloctadecylamine in complex environmental matrices such as water, soil, and sediment present analytical challenges. These challenges stem from the compounds' potential for matrix effects and the need for sensitive detection methods. google.comresearchgate.net

Analytical Techniques: Advanced analytical methods are essential for the reliable determination of these amines. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for this purpose. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For amine analysis, it is often combined with a derivatization step to enhance detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for identifying and quantifying volatile and semi-volatile organic compounds. Derivatization is also a common practice in GC analysis of amines to improve their chromatographic behavior. researchgate.net

Tandem Mass Spectrometry (MS/MS): The use of tandem mass spectrometry provides higher selectivity and sensitivity, which is crucial for detecting trace levels of contaminants in environmental samples. mdpi.com

Sample Preparation: Effective sample preparation is critical to remove interfering substances from the environmental matrix. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction are frequently employed to concentrate the analytes and purify the sample before instrumental analysis. nih.gov

Challenges in Quantification: Direct trace analysis of long-chain aliphatic amines can be difficult due to their chemical and physical properties, which are often similar to components of the sample matrix, leading to potential interferences. google.com

Table 1: General Analytical Methods for Long-Chain Alkylamines in Environmental Samples

| Analytical Technique | Principle | Common Detector | Sample Matrix | Key Considerations |

| HPLC | Separation based on polarity. | UV, Fluorescence, MS | Water, Wastewater | Derivatization often required for enhanced sensitivity and selectivity. nih.gov |

| GC-MS | Separation based on volatility and mass-to-charge ratio. | Mass Spectrometer | Water, Soil, Sediment | Derivatization can improve peak shape and thermal stability. researchgate.net |

| LC-MS/MS | High-selectivity separation and detection. | Tandem Mass Spectrometer | Water, Soil, Biosolids | Minimizes matrix effects and provides low detection limits. mdpi.com |

Abiotic Degradation Pathways of N,N-Dipropyloctadecylamine

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as photodegradation, hydrolysis, and oxidation.

Photodegradation, the breakdown of compounds by light, can be a significant environmental fate process. For tertiary amines, photocatalytic oxidation can lead to the formation of various products. The reaction likely proceeds through the oxidation of the α-C–H bond of the tertiary amine, followed by the cleavage of the C–N bond. nih.gov

Potential Photodegradation Products of Tertiary Amines:

Secondary Amines: Cleavage of one of the N-alkyl groups can result in the formation of a secondary amine.

Aldehydes and Ketones: The cleaved alkyl group can be oxidized to form corresponding aldehydes or ketones.

Amides: Further reaction of intermediates can lead to the formation of amides.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Generally, amides can be hydrolyzed in acidic or basic solutions. jeeadv.ac.in The hydrolysis of tertiary amines themselves is less common under typical environmental conditions but can be catalyzed by certain metals, such as palladium. jeeadv.ac.in The stability of long-chain aliphatic amines in aqueous environments is an important factor in their persistence.

Oxidative degradation is a key transformation pathway for amines in the environment. The oxidation of tertiary amines is primarily mediated by enzymes like cytochrome P-450 and can lead to α-C oxidation and N-oxidation. mdpi.com This process can result in the cleavage of C-N bonds. The oxidative cleavage of C-N bonds in N,N-dialkylamines can produce N-alkylamines. researchgate.net

Key Oxidative Transformation Products:

N-Oxides: The oxidation of the nitrogen atom in a tertiary amine leads to the formation of an N-oxide.

Dealkylated Amines: The cleavage of an N-propyl group from N,N-dipropyloctadecylamine would result in N-propyloctadecanamine (a secondary amine) and eventually octadecanamine (a primary amine).

Carbonyl Compounds: The cleaved propyl groups would likely be oxidized to propanal or acetone.

Table 2: Potential Abiotic Degradation Products of N,N-Dipropyloctadecylamine

| Degradation Pathway | Potential Intermediate/Product | Chemical Class |

| Photodegradation | N-Propyloctadecanamine | Secondary Amine |

| Propanal | Aldehyde | |

| Oxidative Transformation | N,N-Dipropyloctadecylamine-N-oxide | Amine Oxide |

| N-Propyloctadecanamine | Secondary Amine | |

| Octadecanamine | Primary Amine |

Biotic Degradation of N,N-Dipropyloctadecylamine

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.

The biodegradation of long-chain alkylamines has been observed in various microorganisms. Bacteria from the genera Pseudomonas and Rhodococcus are known for their ability to degrade a wide range of organic compounds, including amines. nih.govbiorxiv.org

The microbial degradation of tertiary amines can proceed through several pathways:

N-Dealkylation: This is a common initial step where one of the alkyl groups attached to the nitrogen is removed. For N,N-dipropyloctadecylamine, this would lead to the formation of N-propyloctadecanamine and a propyl group that can be further metabolized. nih.gov

Oxidation of the Alkyl Chain: Microorganisms can initiate degradation by oxidizing the long octadecyl chain. This often involves the enzyme monooxygenase, which introduces a hydroxyl group onto the alkyl chain. nih.gov Subsequent oxidation steps can lead to the formation of a fatty acid, which can then be broken down through the β-oxidation pathway. nih.gov

C-N Bond Cleavage: The cleavage of the bond between the carbon of the alkyl chain and the nitrogen atom is another key step. This would release the fatty aldehyde (octadecanal) and dipropylamine (B117675). The aldehyde can then be oxidized to a fatty acid. nih.gov

Potential Microbial Degradation Intermediates:

N-Propyloctadecanamine

Octadecanamine

Dipropylamine

Octadecanoic acid

Table 3: Microorganisms Involved in the Degradation of Alkylamines

| Microorganism Genus | Degradation Capability | Relevant Enzymes |

| Pseudomonas | Degrades primary and cyclic amines. nih.govnih.gov | Amine monooxygenase nih.gov |

| Rhodococcus | Degrades a variety of hydrocarbon compounds. biorxiv.orgnih.gov | Aniline dioxygenase biorxiv.org |

Role of Specific Microbial Communities in N,N-Dipropyloctadecylamine Biodegradation

The biodegradation of N,N-dipropyloctadecylamine is contingent upon the presence and activity of specific microbial communities capable of metabolizing long-chain alkylamines. While direct studies on this specific compound are not extensively documented, research on similar long-chain and tertiary amines allows for the identification of likely key microbial players.

Microbial communities in environments such as wastewater treatment plants, soils, and sediments are known to degrade various amine compounds. oup.com Genera like Pseudomonas have been identified as key degraders of long-chain primary alkylamines under both aerobic and anaerobic conditions. oup.comnih.gov For instance, Pseudomonas stutzeri has been shown to mineralize primary alkylamines with chain lengths up to C18. nih.gov It is plausible that similar microbial consortia, potentially including Pseudomonas, Achromobacter, Cupriavidus, and Sphingomonas, would be involved in the breakdown of N,N-dipropyloctadecylamine. nih.gov These microbial communities often work in synergy, where different species carry out sequential steps in the degradation pathway.

The structure of the microbial community can shift in response to the presence of such compounds, selecting for microorganisms that can utilize the amine as a source of carbon and nitrogen. mdpi.com The initial steps of degradation would likely involve the cleavage of the propyl groups, followed by the breakdown of the octadecyl chain.

| Microbial Genus | Potential Role in Biodegradation | Relevant Findings |

| Pseudomonas | Degradation of long-chain alkylamines. oup.comnih.govnih.gov | Capable of mineralizing C4 to C18 primary alkylamines; may initiate degradation through C-N bond cleavage. oup.comnih.gov |

| Achromobacter | Degradation of various organic pollutants. nih.gov | Often found in microbial consortia that degrade complex organic molecules in bioreactors. nih.gov |

| Cupriavidus | Metabolism of diverse organic compounds. nih.gov | Can be part of stable microbial communities that degrade mixtures of micropollutants. nih.gov |

| Sphingomonas | Degradation of aromatic and aliphatic compounds. nih.gov | Implicated in the degradation of specific pharmaceuticals and other complex organic structures. nih.gov |

| Leucobacter | Biodegradation of various contaminants. nih.gov | Component of microbial communities in membrane bioreactors treating pharmaceutical mixtures. nih.gov |

Enzymatic Biotransformation Processes

The biotransformation of N,N-dipropyloctadecylamine is expected to be initiated by specific enzymatic reactions that target the tertiary amine structure. The primary metabolic pathways for tertiary amines are N-oxidation and N-dealkylation, primarily mediated by two major enzyme systems: cytochrome P-450 (CYP) and flavin-containing monooxygenases (FMO). nih.gov

N-Dealkylation: This process involves the oxidative removal of the alkyl groups (propyl groups in this case) from the nitrogen atom. Cytochrome P-450 enzymes are key catalysts in this reaction, which proceeds through the hydroxylation of the α-carbon of the alkyl group, leading to an unstable intermediate that breaks down to yield a secondary amine (N-propyloctadecanamine) and an aldehyde (propionaldehyde). researchgate.net This can occur sequentially, removing both propyl groups to form the primary amine, octadecanamine. researchgate.netnih.gov

N-Oxidation: This pathway, often catalyzed by FMOs, involves the direct oxidation of the nitrogen atom to form an N-oxide (N,N-dipropyloctadecylamine N-oxide). nih.govlibretexts.org This can be a significant pathway, though the balance between N-dealkylation and N-oxidation is influenced by factors like the specific enzymes present and the chemical properties of the substrate. nih.gov

Amine Oxidases: These enzymes can also contribute to the degradation by catalyzing the oxidative deamination of amines, converting them into aldehydes. nih.gov This would involve the cleavage of the C-N bond, contributing to the breakdown of the molecule.

Following the initial dealkylation, the resulting long-chain primary amine (octadecanamine) can be further degraded. The proposed pathway involves oxidation to an aldehyde (octadecanal) and then to the corresponding fatty acid (octadecanoic acid), which can then enter the β-oxidation pathway for complete mineralization. oup.com

Transformation Products and Their Characterization

The enzymatic biotransformation of N,N-dipropyloctadecylamine is expected to generate a series of intermediate and final degradation products. Based on the enzymatic pathways described, the following transformation products can be anticipated:

N-Propyl-N-octadecylamine: Formed via the dealkylation of one propyl group.

Octadecanamine: The primary amine resulting from the removal of both propyl groups.

Dipropylamine: A potential product if the octadecyl chain is cleaved from the nitrogen.

Propylamine: Resulting from the breakdown of dipropylamine or as a direct product.

N,N-Dipropyloctadecylamine N-oxide: Formed through the N-oxidation pathway. libretexts.org

Propionaldehyde: A byproduct of the N-dealkylation of the propyl groups. nih.gov

Octadecanal and Octadecanoic Acid: Products from the subsequent degradation of the octadecylamine (B50001) backbone, which then can be further mineralized. oup.com

The characterization of these transformation products typically involves advanced analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying these metabolites in environmental samples. nih.gov

| Predicted Transformation Product | Precursor Process | Potential Further Transformation |

| N-Propyl-N-octadecylamine | N-Dealkylation | Further N-dealkylation to octadecanamine. |

| Octadecanamine | Sequential N-dealkylation | Oxidation to octadecanal and octadecanoic acid. oup.com |

| Dipropylamine | C-N cleavage of the octadecyl group | Degradation to propylamine. |

| Propylamine | Breakdown of dipropylamine | Mineralization. |

| N,N-Dipropyloctadecylamine N-oxide | N-Oxidation | Potential reduction back to the tertiary amine. nih.gov |

| Propionaldehyde | N-Dealkylation | Oxidation to propionic acid and further metabolism. |

| Octadecanal / Octadecanoic Acid | Oxidation of octadecanamine | Entry into the β-oxidation pathway for energy production. oup.com |

Environmental Transport and Partitioning Behavior (e.g., Sorption to Sediments, Bioaccumulation Potential)

The environmental mobility and fate of N,N-dipropyloctadecylamine are largely governed by its physicochemical properties, particularly its long, nonpolar octadecyl chain. This structure imparts high hydrophobicity, leading to a strong tendency to partition from water to organic phases such as soil organic matter, sediments, and biological tissues.

Sorption to Sediments and Soil: Long-chain alkylamines exhibit strong sorption to soils and sediments. oup.com This interaction is primarily driven by the hydrophobic nature of the C18 alkyl chain and is strongly correlated with the organic carbon content of the soil or sediment. researchgate.net At lower pH values, the amine group can become protonated, leading to cation exchange as an additional significant sorption mechanism to negatively charged clay minerals and organic matter. nih.govosti.gov This strong sorption reduces its mobility in the aqueous phase but can lead to its accumulation in benthic environments.

Bioaccumulation Potential: Chemicals with long alkyl chains and high lipophilicity, like N,N-dipropyloctadecylamine, have a high potential for bioaccumulation. nih.govwikipedia.org This occurs when an organism absorbs the substance at a rate faster than it can be eliminated. wikipedia.orgorst.edu The compound is likely to accumulate in the fatty tissues of aquatic and terrestrial organisms, potentially leading to biomagnification as it moves up the food chain. orst.edu The persistence of the compound, enhanced by its sequestration in tissues, increases the risk of chronic toxicity to organisms at higher trophic levels. nih.gov The long biological half-life that can be expected for such a molecule further elevates this risk. wikipedia.org

Advanced Remediation Strategies for N,N-Dipropyloctadecylamine Contamination

Remediation of sites contaminated with persistent organic pollutants like N,N-dipropyloctadecylamine requires effective and often advanced treatment technologies. Several strategies could be employed to address such contamination in soil and water.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade the contaminant. Engineered bioremediation systems, such as biopiles or landfarming, could be effective for treating contaminated soils. onepetro.org These systems optimize conditions (e.g., aeration, moisture, nutrient content) to enhance the activity of indigenous or introduced microbial communities capable of degrading long-chain amines.

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to oxidize and destroy recalcitrant organic compounds. membranechemicals.comwikipedia.org Common AOPs include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton's reagent (Fe²⁺/H₂O₂). scientific.netresearchgate.netkirj.ee These processes can effectively break down tertiary amines, mineralizing them into carbon dioxide, water, and inorganic nitrogen. wikipedia.orgresearchgate.net AOPs are particularly suitable for treating contaminated water. psu.edu

Nanoremediation: This emerging technology uses nanomaterials for environmental cleanup. frontiersin.orgnih.gov

Nanoparticles: Iron-based nanoparticles (e.g., nano-zero-valent iron, nZVI) can act as strong reducing agents to degrade organic contaminants. frontiersin.orgnih.gov Metal oxide nanoparticles, such as titanium dioxide (TiO₂), can be used as photocatalysts in AOPs to enhance the degradation of pollutants. nih.govnumberanalytics.com

Carbon-based Nanomaterials: Materials like activated carbon, carbon nanotubes, and graphene oxide have high surface areas and can be used as powerful adsorbents to remove amines and other organic pollutants from water. nih.govrefiningcommunity.comresearchgate.net

These advanced strategies can be used alone or in combination to achieve effective remediation of N,N-dipropyloctadecylamine contamination.

| Remediation Strategy | Mechanism | Target Media | Key Advantages |

| Bioremediation | Microbial degradation. onepetro.org | Soil, Water | Cost-effective, sustainable. |

| Advanced Oxidation Processes (AOPs) | Oxidation by hydroxyl radicals. membranechemicals.comwikipedia.org | Water | Rapid degradation of recalcitrant compounds. researchgate.net |

| Nanoremediation (Adsorption) | Adsorption onto high-surface-area nanomaterials. nih.govresearchgate.net | Water | High efficiency for pollutant removal. researchgate.net |

| Nanoremediation (Catalysis/Degradation) | Chemical transformation by reactive nanoparticles. frontiersin.orgnih.gov | Soil, Water | In-situ application, destruction of contaminants. frontiersin.org |

Q & A

Basic: What synthetic methodologies are most effective for producing 1-Octadecanamine, N,N-dipropyl- with high purity?

Methodological Answer:

The synthesis of tertiary amines like 1-Octadecanamine, N,N-dipropyl- typically involves alkylation of primary amines with alkyl halides or reductive amination. To optimize purity:

- Factorial Design : Use a 2^k factorial design to test variables (e.g., reaction temperature, molar ratios of reactants, solvent polarity). For example, varying propyl bromide stoichiometry and reaction time can minimize byproducts like quaternary ammonium salts .

- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Validate purity via NMR (¹H, ¹³C) and GC-MS .

Advanced: How can computational modeling predict the self-assembly behavior of 1-Octadecanamine, N,N-dipropyl- in surfactant systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or CHARMM to model interactions between the hydrophobic C18 chain and aqueous environments. Parameters include force fields (e.g., AMBER) and solvation models (TIP3P water) .

- Critical Micelle Concentration (CMC) Prediction : Combine MD with QSPR (Quantitative Structure-Property Relationship) models using descriptors like logP, polar surface area, and alkyl chain conformational entropy. Validate experimentally via surface tension measurements .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of 1-Octadecanamine, N,N-dipropyl-?

Methodological Answer:

- IR Spectroscopy : Identify N-H stretching (absent in tertiary amines) and C-H bending modes (~2850–2950 cm⁻¹) to confirm alkylation and absence of primary/secondary amines .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ~353 (C24H51N) and fragment ions (e.g., m/z 114 for dipropylamine moiety) .

- NMR Analysis : ¹H NMR should show triplet signals for propyl groups (δ 0.8–1.5 ppm) and a singlet for the central amine (no N-H protons) .

Advanced: How do solvent polarity and pH influence the aggregation behavior of 1-Octadecanamine, N,N-dipropyl- in colloidal systems?

Methodological Answer:

- Experimental Design : Conduct dynamic light scattering (DLS) and zeta potential measurements across pH 2–12 and solvents (water, ethanol, chloroform). Use a central composite design to map interactions between pH and solvent polarity .

- Theoretical Framework : Apply the DLVO theory to explain colloidal stability, considering van der Waals attraction and electrostatic repulsion. Correlate with Hansen solubility parameters for solvent effects .

Basic: What are the thermodynamic stability profiles of 1-Octadecanamine, N,N-dipropyl- under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (expected >200°C for tertiary amines) under nitrogen atmosphere .

- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with 75% relative humidity. Monitor degradation via HPLC every 30 days. Use the Arrhenius equation to extrapolate shelf life .

Advanced: How can discrepancies in reported solubility data for 1-Octadecanamine, N,N-dipropyl- be resolved?

Methodological Answer:

- Meta-Analysis Framework : Systematically review literature (e.g., PubChem, NIST) and categorize data by methodology (e.g., shake-flask vs. HPLC). Apply statistical tests (ANOVA) to identify outliers .

- Standardization : Propose a unified protocol using saturated solutions in buffered media (e.g., phosphate buffer pH 7.4) with equilibration times >24 hours. Validate via inter-laboratory studies .

Basic: What role does 1-Octadecanamine, N,N-dipropyl- play in modifying surface properties of nanomaterials?

Methodological Answer:

- Surface Functionalization : Use ligand-exchange reactions to coat gold nanoparticles (AuNPs) or quantum dots. Monitor ligand density via UV-Vis (plasmon resonance shifts) and TEM .

- Contact Angle Measurements : Assess hydrophobicity by measuring water contact angles on functionalized surfaces. Compare with control samples (e.g., uncoated AuNPs) .

Advanced: How can in silico toxicology models assess the environmental impact of 1-Octadecanamine, N,N-dipropyl-?

Methodological Answer:

- QSAR Modeling : Use tools like ECOSAR to predict acute aquatic toxicity (e.g., LC50 for fish). Input descriptors include logKow and molecular weight .

- Biodegradation Pathways : Simulate microbial degradation via UM-BBD (University of Minnesota Biocatalysis/Biodegradation Database). Validate with OECD 301F biodegradability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.